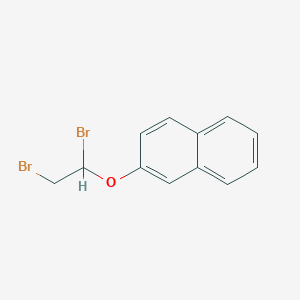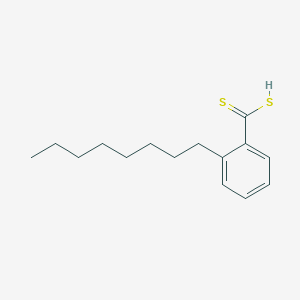
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate involves several steps. One common method includes the esterification of 9-chloro-10-(2-hydroxyethoxy)octadecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with proteins and enzymes, altering their activity. The chlorine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can be compared with similar compounds such as:
Methyl 9-chloro-10-(2-methoxyethoxy)octadecanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 9-chloro-10-(2-ethoxyethoxy)octadecanoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups.
Eigenschaften
CAS-Nummer |
918890-72-9 |
|---|---|
Molekularformel |
C21H41ClO4 |
Molekulargewicht |
393.0 g/mol |
IUPAC-Name |
methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate |
InChI |
InChI=1S/C21H41ClO4/c1-3-4-5-6-9-12-15-20(26-18-17-23)19(22)14-11-8-7-10-13-16-21(24)25-2/h19-20,23H,3-18H2,1-2H3 |
InChI-Schlüssel |
SXKWYEFJWWAPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)

![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
